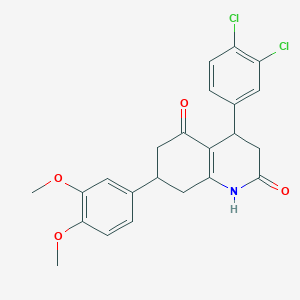![molecular formula C23H30N2O2 B5565089 1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)
1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide" is a part of a class of synthetic organic molecules that have been studied for their potential pharmacological properties and interactions with biological receptors. Its structure suggests it might have affinity towards central nervous system targets or enzymes involved in neurotransmitter metabolism.
Synthesis Analysis
The synthesis of similar piperidine derivatives involves iterative medicinal chemistry efforts, starting from initial lead compounds through high-throughput screening of chemical libraries. These processes aim to identify potent and selective inhibitors based on a drug-like scaffold, as seen in the synthesis of ML352, a selective inhibitor of the presynaptic choline transporter (Bollinger et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray diffraction, IR spectroscopy, and quantum chemical computations to elucidate the compound's conformation and electronic properties. For example, a novel benzamide molecule's structure was analyzed to reveal its crystallization in a triclinic system, providing insights into molecular geometry, vibrational frequencies, and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can include nucleophilic substitutions, ring openings, and reductive cyclizations. These reactions are crucial for modifying the molecular structure to enhance biological activity, as demonstrated in the synthesis of various benzamide derivatives with potential serotonin receptor affinity (Sonda et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in biological systems. The crystal structure analysis, for instance, reveals how molecules pack in the solid state and may indicate stability and solubility patterns.
Chemical Properties Analysis
Chemical properties encompass the compound's reactivity, including its potential as a ligand for biological receptors or enzymes. The presence of functional groups like the benzyl piperidine carboxamide moiety suggests interactions with neurotransmitter systems, potentially inhibiting enzymes like acetylcholinesterase or acting on serotonin receptors (Sugimoto et al., 1990).
科学的研究の応用
Synthesis and Chemical Properties
Research into the synthesis of related compounds, such as benzamide and piperidine derivatives, demonstrates a broad interest in developing novel chemical entities with potential therapeutic applications. Studies on benzamide derivatives have shown their synthesis to be a pathway to creating compounds with selective serotonin receptor agonism, which could be useful for gastrointestinal motility disorders (Sonda et al., 2004). Similarly, the development of compounds like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives has been pursued for their serotonin 4 (5-HT(4)) receptor agonist activity, with modifications aimed at improving oral bioavailability and gastrointestinal motility effects (Sonda et al., 2003).
Biological Activities
The investigation into the biological activities of similar compounds reveals their potential in addressing various health conditions. For instance, novel benzamides and their metal complexes have been studied for antibacterial activities against a range of bacterial strains, showing that copper complexes exhibited better activities compared to the free ligands (Khatiwora et al., 2013). This suggests potential applications in developing new antimicrobial agents.
Applications in Drug Development
The exploration of benzamide and piperidine analogs extends to drug development, particularly in designing agents with specific receptor affinities. For example, the design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonists indicate the role these compounds could play in enhancing gastrointestinal motility, with implications for treating disorders like gastroparesis (Sonda et al., 2004).
特性
IUPAC Name |
1-benzyl-N-[3-(3-methoxyphenyl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-27-22-11-5-9-19(17-22)10-6-14-24-23(26)21-12-15-25(16-13-21)18-20-7-3-2-4-8-20/h2-5,7-9,11,17,21H,6,10,12-16,18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIUASIJMBCIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[3-(3-methoxyphenyl)propyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5565008.png)
![N-(2-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5565016.png)
![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5565022.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5565023.png)

![5-phenyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5565038.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B5565039.png)
![2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5565047.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B5565055.png)
![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)
![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)
![N,4-dimethyl-N-[3-(methylthio)benzyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5565083.png)
![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)